pan-KRAS-IN-9 -

pan-KRAS-IN-9

Catalog Number: EVT-12519482
CAS Number:
Molecular Formula: C48H62N8O5S
Molecular Weight: 863.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pan-KRAS-IN-9 has been developed through various synthetic methodologies and has shown promise in preclinical studies. It is classified as a pan-KRAS degrader, which means it is designed to degrade multiple KRAS mutant forms rather than merely inhibiting their activity. This approach can potentially overcome the limitations of traditional inhibitors that are often selective for specific mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pan-KRAS-IN-9 involves several key steps:

  1. Design: The compound is designed using structure-based drug design principles, focusing on the unique binding sites of KRAS mutants.
  2. Synthesis: The synthesis typically employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing various chemical reactions to build the complex structure of the compound.
  3. Purification: After synthesis, the compound undergoes purification processes, including chromatography techniques, to ensure high purity levels necessary for biological testing.

Technical details regarding specific reagents or reaction conditions used in the synthesis of Pan-KRAS-IN-9 may vary depending on the research study but generally include standard organic chemistry techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pan-KRAS-IN-9 is characterized by its ability to interact with the KRAS protein's binding sites. Structural analysis often involves:

  • X-ray Crystallography: This technique provides insights into the precise arrangement of atoms within the compound and its interaction with KRAS.
  • Molecular Docking Studies: These studies predict how Pan-KRAS-IN-9 binds to various KRAS mutants, revealing critical interactions that stabilize the compound's binding.

The compound's structural data suggest that it adopts a conformation that allows effective engagement with multiple KRAS variants.

Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-9 undergoes several chemical reactions during its interaction with KRAS:

  1. Binding Reaction: The primary reaction is the binding of Pan-KRAS-IN-9 to the nucleotide-binding site of KRAS, inhibiting its activity.
  2. Degradation Pathway: Following binding, a cellular degradation pathway is activated, leading to proteasomal degradation of the KRAS protein. This process involves ubiquitination facilitated by E3 ligases, which recognize and tag the bound KRAS for degradation.

Technical details regarding these reactions often involve assays such as surface plasmon resonance or fluorescence polarization to measure binding affinities and degradation rates.

Mechanism of Action

Process and Data

The mechanism of action for Pan-KRAS-IN-9 involves:

  1. Target Binding: The compound binds preferentially to inactive forms of KRAS, stabilizing them and preventing their activation.
  2. Induction of Degradation: Upon binding, it recruits components of the ubiquitin-proteasome system, leading to targeted degradation of mutant KRAS proteins.
  3. Downstream Effects: By degrading oncogenic KRAS mutants, Pan-KRAS-IN-9 disrupts downstream signaling pathways (e.g., MAPK/ERK pathway), leading to reduced cell proliferation and increased apoptosis in cancer cells expressing these mutations.

Data from various assays confirm that this mechanism effectively reduces tumor growth in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pan-KRAS-IN-9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400–600 g/mol, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: The compound's stability can vary based on pH and temperature conditions; stability studies are essential during development.

Analyses such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.

Applications

Scientific Uses

Pan-KRAS-IN-9 has significant applications in cancer research:

  1. Therapeutic Development: It serves as a potential therapeutic agent for treating cancers driven by KRAS mutations, particularly pancreatic ductal adenocarcinoma.
  2. Research Tool: The compound can be utilized as a tool in laboratories to study KRAS biology and its role in cancer progression.
  3. Combination Therapies: There is potential for using Pan-KRAS-IN-9 in combination with other therapies to enhance treatment efficacy against resistant cancer types.

The ongoing research into pan-KRAS inhibitors like Pan-KRAS-IN-9 represents a promising frontier in targeted cancer therapy, aiming to provide more effective treatment options for patients with KRAS-driven malignancies.

Properties

Product Name

pan-KRAS-IN-9

IUPAC Name

(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

Molecular Formula

C48H62N8O5S

Molecular Weight

863.1 g/mol

InChI

InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1

InChI Key

XSBAHLJSFDWPEL-SEAFSABXSA-N

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.